2-octylsulfanyl-1H-quinazolin-4-one
Description
2-Octylsulfanyl-1H-quinazolin-4-one is a quinazolinone derivative characterized by a sulfur-containing octyl chain at position 2 of the quinazolin-4-one core. The substitution of an octylsulfanyl group at position 2 introduces unique physicochemical properties, such as increased lipophilicity compared to shorter-chain or aromatic substituents, which may influence bioavailability and target binding .
Properties
Molecular Formula |
C16H22N2OS |
|---|---|
Molecular Weight |
290.4g/mol |
IUPAC Name |
2-octylsulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H22N2OS/c1-2-3-4-5-6-9-12-20-16-17-14-11-8-7-10-13(14)15(19)18-16/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18,19) |
InChI Key |
UCNDPQGGYGMGSF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCSC1=NC2=CC=CC=C2C(=O)N1 |
Isomeric SMILES |
CCCCCCCCSC1=NC(=O)C2=CC=CC=C2N1 |
Canonical SMILES |
CCCCCCCCSC1=NC(=O)C2=CC=CC=C2N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The octylsulfanyl group in the target compound confers higher lipophilicity (logP estimated >4) compared to benzylsulfanyl (logP ~3.2) or hydroxyethyl (logP ~1.5) derivatives, suggesting improved cell membrane permeability .
- Solubility : Aromatic or polar substituents (e.g., benzylsulfanyl, hydroxyethyl) improve aqueous solubility, whereas alkyl chains (octyl, cyclohexyl) reduce it .
Antihistaminic Activity
- 2-Benzylsulfanyl-1H-quinazolin-4-one : Exhibits moderate H1-antihistaminic activity (IC50 ~12 μM), likely due to aromatic interactions with histamine receptors .
- Triazoloquinazolinones (e.g., 4-benzyl-1-substituted-4H-triazoloquinazolin-5-ones): Show superior H1-antihistaminic potency (IC50 <1 μM), attributed to the triazole ring enhancing receptor binding .
Preparation Methods
Conventional Alkylation in Solution Phase
Procedure :
-
Reactants : 2-Thioquinazolinone (1.78 g, 10 mmol), octyl bromide (1.93 g, 10 mmol), K₂CO₃ (2.76 g, 20 mmol).
-
Solvent : Ethanol (50 mL) or PEG-600 (20 mL).
-
Conditions : Reflux for 2–6 hours under nitrogen.
-
Workup : Precipitation with ice water, filtration, and recrystallization from ethanol.
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where K₂CO₃ deprotonates the thiol group, generating a thiolate ion that attacks the electrophilic carbon of octyl bromide.
Solvent-Free Green Synthesis
Solid-Phase Mechanochemical Grinding
Procedure :
-
Reactants : 2-Thioquinazolinone (10 mmol), octyl bromide (10 mmol), K₂CO₃ (20 mmol).
-
Equipment : Mortar and pestle.
-
Conditions : Grinding at room temperature for 10–15 minutes.
-
Workup : Trituration with ice-cold water, filtration, and drying.
Advantages :
-
Eliminates solvent use.
-
Reduces reaction time from hours to minutes.
Microwave-Assisted Alkylation
Procedure :
-
Reactants : 2-Thioquinazolinone (10 mmol), octyl bromide (10 mmol).
-
Catalyst : K₂CO₃ (20 mmol).
-
Conditions : Microwave irradiation at 130°C for 5 minutes.
-
Workup : Dilution with chloroform, washing with brine, and column chromatography.
Key Parameters :
-
Microwave power: 300 W.
-
Solvent-free or minimal ethanol (3 mL).
Comparative Analysis of Methods
| Method | Conditions | Time | Yield | Purity | Eco-Friendliness |
|---|---|---|---|---|---|
| Solution-Phase Alkylation | Ethanol, reflux | 6 h | 65–75% | 95–98% | Moderate |
| Mechanochemical Grinding | Solvent-free, RT | 15 min | 78–82% | 97–99% | High |
| Microwave Irradiation | Solvent-free, 130°C | 5 min | 85–90% | 98–99% | High |
Notes :
-
Microwave methods achieve higher yields due to uniform heating and reduced side reactions.
-
Mechanochemical grinding is ideal for large-scale synthesis without specialized equipment.
Characterization and Validation
Spectroscopic Data :
-
¹H NMR (CDCl₃) : δ 0.88 (t, 3H, CH₃), 1.26–1.45 (m, 12H, CH₂), 3.15 (t, 2H, SCH₂), 7.50–8.30 (m, 4H, Ar-H).
Purity Control :
Challenges and Optimization
-
Side Reactions : Over-alkylation or oxidation of the thioether group can occur with excess octyl bromide. Mitigated by stoichiometric control and inert atmospheres.
-
Solvent Selection : PEG-600 enhances reactivity via phase-transfer catalysis, reducing reaction time.
Industrial Scalability
-
Cost Analysis : Octyl bromide is commercially available at ~$50/mol, making the process economically viable.
-
Waste Management : Solvent-free methods minimize hazardous waste, aligning with OSHA guidelines.
Emerging Approaches
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for preparing 2-octylsulfanyl-1H-quinazolin-4-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves refluxing precursors (e.g., substituted benzaldehydes and thioacetates) in polar solvents like ethanol or methanol. Catalysts such as KAl(SO₄)₂·12H₂O enhance reaction efficiency. Key parameters include temperature control (70–90°C), reaction time (6–12 hours), and stoichiometric ratios of intermediates. Post-reaction purification via column chromatography or recrystallization ensures high purity. Optimization studies suggest that adjusting solvent polarity and catalyst loading can increase yields by 15–20% .
Q. How should researchers characterize the molecular structure of this compound to confirm its identity and purity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and hydrogen bonding.
- IR spectroscopy to confirm functional groups (e.g., C=O at ~1680 cm⁻¹, S–C stretching at ~650 cm⁻¹).
- Mass spectrometry (ESI-MS) for molecular ion validation.
- X-ray crystallography to resolve bond lengths and angles, particularly for the sulfanyl and quinazolinone moieties. Crystallographic data from related compounds (e.g., 2-(2-chlorophenyl) derivatives) highlight planar quinazolinone cores and intermolecular hydrogen bonds .
Q. What safety precautions are critical when handling sulfanyl-substituted quinazolinones in laboratory settings?
- Methodological Answer : Prioritize:
- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact (Category 2A/2B hazards).
- Ventilation : Use fume hoods due to potential respiratory irritation (H335).
- Toxicity Mitigation : Acute oral toxicity (H302) requires strict waste disposal protocols. Refer to SDS guidelines for similar compounds (e.g., 2-cyclohexyl-1-phenyl derivatives) for hazard classification .
Advanced Research Questions
Q. How can discrepancies in reported biological activities (e.g., IC₅₀ values) of quinazolinone derivatives be systematically analyzed and resolved?
- Methodological Answer : Contradictions in bioactivity data often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
- Control Standardization : Normalize data using reference inhibitors (e.g., doxorubicin for antitumor assays).
- Structural Comparisons : Analyze substituent effects; for example, 2-(6-chloro-2-oxo-4-phenyl) derivatives show IC₅₀ variations of ±2 µM depending on the substituent’s electron-withdrawing capacity .
Q. What computational strategies are recommended to predict the binding interactions of this compound with potential biological targets?
- Methodological Answer : Combine:
- Molecular Docking : Use AutoDock Vina to model interactions with kinases or GPCRs, focusing on the sulfanyl group’s role in hydrophobic binding.
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS).
- QSAR Modeling : Corolate octyl chain length with bioactivity; longer alkyl chains may enhance membrane permeability but reduce solubility .
Q. How can multi-step synthesis pathways for this compound be designed to incorporate functional groups that enhance bioavailability without compromising stability?
- Methodological Answer :
- Intermediate Functionalization : Introduce hydroxyl or amine groups at the quinazolinone C3 position for solubility, followed by protection/deprotection steps.
- Prodrug Strategies : Link the sulfanyl group to ester-based prodrugs that hydrolyze in vivo.
- Stability Testing : Use accelerated degradation studies (40°C/75% RH) to assess shelf-life. Analogous methods for 3-(4-chlorophenyl) derivatives demonstrate improved bioavailability via PEGylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
